

# Gastrazole JB95008: A Technical Overview of its Mechanism of Action in Pancreatic Cancer

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## Compound of Interest

Compound Name: *Gastrazole*

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## Abstract

**Gastrazole** (JB95008) is a potent and selective antagonist of the cholecystikinin-2 (CCK2)/gastrin receptor. Its development for pancreatic cancer therapy is predicated on the established role of gastrin as a growth factor in this malignancy.[1][2][3] Pancreatic cancer cells frequently express the CCK2 receptor, and its activation by gastrin initiates signaling cascades that promote cellular proliferation.[4][5][6] **Gastrazole** competitively inhibits this interaction, thereby blocking downstream mitogenic signaling. Preclinical studies have demonstrated that **Gastrazole** inhibits the gastrin-stimulated growth of pancreatic cancer.[1][7] This whitepaper provides a detailed examination of the mechanism of action of **Gastrazole** JB95008, summarizing key clinical trial data and outlining the pertinent signaling pathways and experimental methodologies.

## Core Mechanism of Action: CCK2/Gastrin Receptor Antagonism

The primary mechanism of action of **Gastrazole** JB95008 is its function as a potent and selective antagonist of the CCK2 receptor, also known as the gastrin receptor.[1][2][3] In the context of pancreatic cancer, this mechanism is significant due to the frequent expression of the CCK2 receptor on pancreatic tumor cells.[4][5][6]

The peptide hormone gastrin, which is not typically expressed in the adult pancreas, can be re-expressed in pancreatic cancer, where it is believed to stimulate tumor growth through an autocrine or paracrine loop.[4][5] By binding to the CCK2 receptor, **Gastrazole** JB95008 competitively blocks the binding of gastrin, thereby inhibiting the initiation of downstream signaling pathways that are crucial for cell growth and proliferation.[4][7]

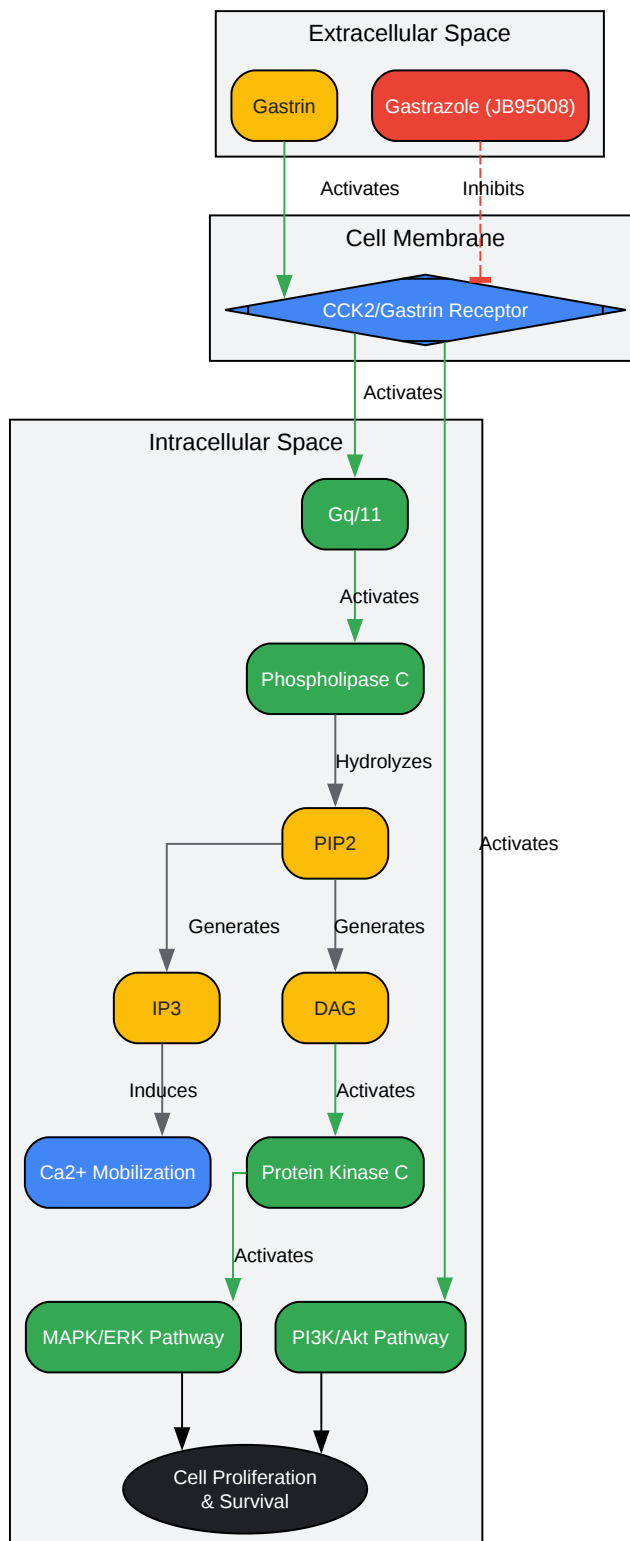
## Signaling Pathways Modulated by Gastrazole JB95008

Activation of the CCK2 receptor by gastrin leads to the stimulation of several intracellular signaling pathways implicated in cancer cell proliferation and survival. By blocking this initial step, **Gastrazole** JB95008 effectively inhibits these downstream cascades. The gastrin/CCK2 receptor signaling complex is known to activate pathways including:

- **Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway:** This is a primary pathway activated by the G-protein coupled CCK2 receptor, leading to calcium mobilization and the activation of PKC, which in turn can activate proliferative signaling.
- **MAPK/ERK Pathway:** Activation of the CCK2 receptor can lead to the phosphorylation and activation of the ERK pathway, a central regulator of cell proliferation.
- **PI3K/Akt Pathway:** This pathway is crucial for cell survival and proliferation, and its activation has been linked to gastrin signaling in pancreatic cancer.[5] Gastrin stimulation can lead to the phosphorylation of Akt.[5]

The inhibitory action of **Gastrazole** on the CCK2 receptor is depicted in the following signaling pathway diagram:

## Signaling Pathway of Gastrazole JB95008 in Pancreatic Cancer

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**Caption:** Gastrazole JB95008 blocks gastrin-induced pro-proliferative signaling.

## Quantitative Data from Clinical Trials

Two key randomized controlled trials have evaluated the efficacy of **Gastrazole** JB95008 in patients with advanced, inoperable pancreatic cancer. The quantitative outcomes of these trials are summarized below.

**Table 1: Trial A - Gastrazole vs. Placebo**<sup>[1][2]</sup>

Outcome Metric	Gastrazole (n=9)	Placebo (n=9)	p-value	Hazard Ratio (95% CI)
Median Survival	7.9 months	4.5 months	0.02	0.29 (0.10–0.85)
1-Year Survival Rate	33.3%	11.1%	-	-

**Table 2: Trial B - Gastrazole vs. 5-Fluorouracil (5-FU)**<sup>[1][2]</sup>

Outcome Metric	Gastrazole (n=49)	5-FU (n=49)	p-value	Hazard Ratio (95% CI)
Median Survival	3.6 months	4.2 months	0.42	1.19 (0.79–1.78)
1-Year Survival Rate	13.2%	26.2%	-	-

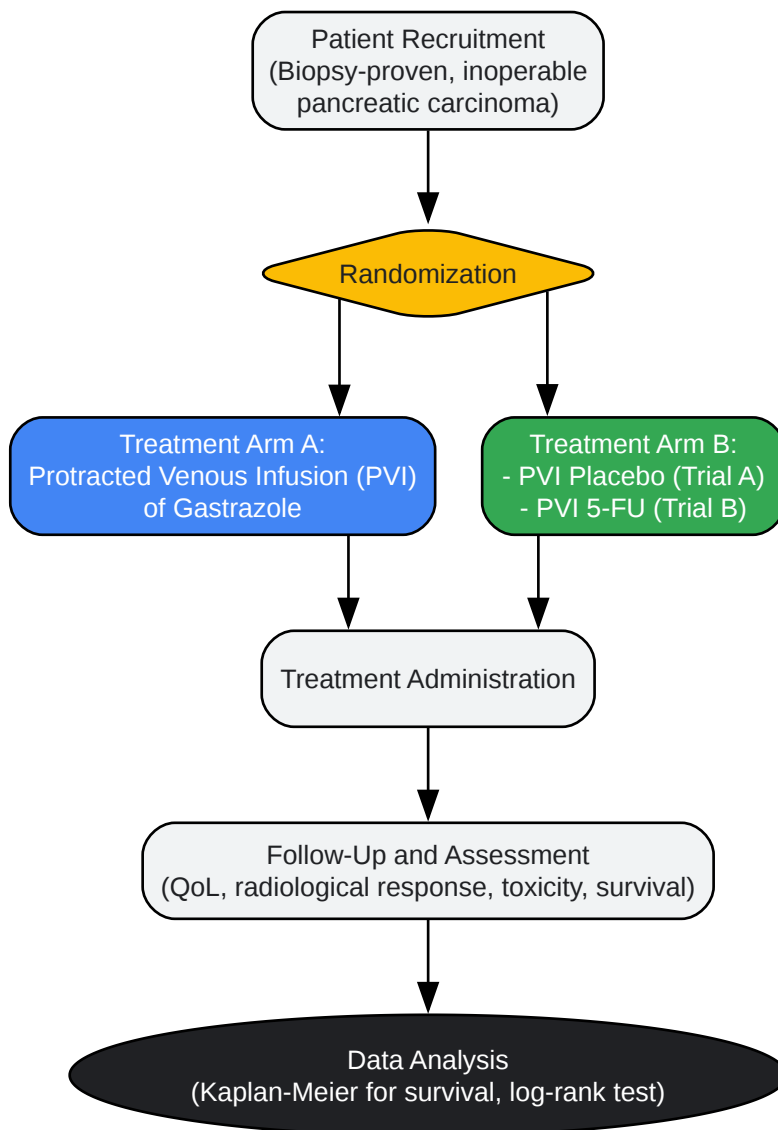
## Experimental Protocols

While the specific details of the preclinical in vitro and in vivo experiments from the foundational "Roberts et al., 2002" paper are not publicly available in detail, the clinical trial protocols provide a framework for the human studies.

## Clinical Trial Methodology Overview

The clinical trials were designed as randomized, blinded studies to assess the impact of **Gastrazole** on overall survival in patients with advanced pancreatic cancer.<sup>[1]</sup>

## Generalized Clinical Trial Workflow for Gastrazole JB95008



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**Caption:** Workflow of the randomized controlled trials for **Gastrazole**.

**Eligibility Criteria:** Patients with histologically or cytologically confirmed inoperable, locally advanced, or metastatic pancreatic carcinoma were included.[1]

**Treatment Administration:** Due to poor oral bioavailability (<0.1%), **Gastrazole** was administered via protracted venous infusion (PVI) through a central venous catheter.[1]

**Endpoints:** The primary endpoint for both trials was overall survival. Secondary endpoints included quality of life, objective radiological response, and toxicity.[1]

## Summary and Future Directions

**Gastrazole** JB95008 represents a targeted therapeutic approach for pancreatic cancer, specifically designed to inhibit the pro-proliferative effects of the gastrin/CCK2 receptor pathway. Clinical data indicates a survival advantage when compared to a placebo, although this benefit was not observed in a comparison with 5-FU.[1][2] The mild toxicity profile of **Gastrazole** is a notable advantage, suggesting its potential for use in combination with other cytotoxic agents.[1][2]

Future research should focus on identifying patient subpopulations that are most likely to respond to CCK2 receptor antagonism. Further investigation into the downstream signaling effects of **Gastrazole** in pancreatic cancer cell lines could also elucidate additional mechanisms of action and potential combination therapy strategies.

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